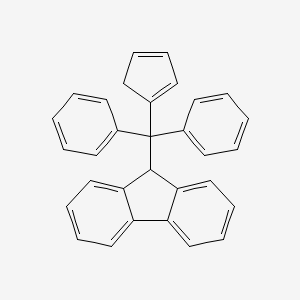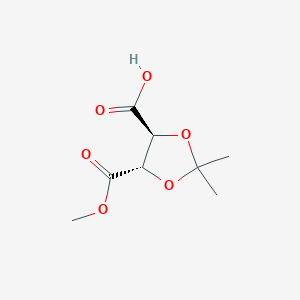
5-Chloro-2,3,4-trifluorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3,4-trifluorobenzotrifluoride: is an organic compound with the molecular formula C7HClF6 . It is a derivative of benzotrifluoride, where three fluorine atoms are attached to the benzene ring along with a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method includes the following steps:
Chlorination: Benzotrifluoride is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Fluorination: The chlorinated product is then treated with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5). This step introduces the fluorine atoms into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反応の分析
Types of Reactions: 5-Chloro-2,3,4-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form benzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzotrifluoride derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzene derivatives.
科学的研究の応用
Chemistry: 5-Chloro-2,3,4-trifluorobenzotrifluoride is used as a building block in the synthesis of various organic compounds. It is used in the preparation of fluorinated aromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological molecules. It helps in understanding the effects of fluorine substitution on the biological activity of aromatic compounds.
Medicine: The compound is used in the development of fluorinated drugs. Fluorine atoms in drug molecules can enhance their metabolic stability and bioavailability. This compound serves as a precursor in the synthesis of such drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fluorinated solvents and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
作用機序
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzotrifluoride involves its interaction with molecular targets through its fluorine and chlorine atoms. The electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
4-Chlorobenzotrifluoride: Similar structure but with different substitution pattern.
2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms and three fluorine atoms.
3-Chlorobenzotrifluoride: Different position of chlorine atom on the benzene ring.
Uniqueness: 5-Chloro-2,3,4-trifluorobenzotrifluoride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFROCCDPJZNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)




